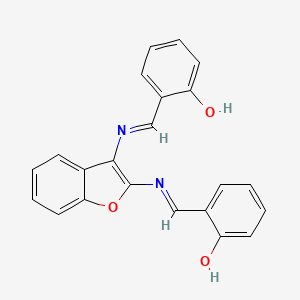

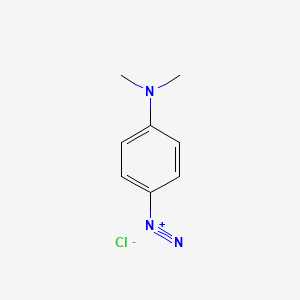

![molecular formula C14H22N4O4 B1143938 6-[叔丁氧羰基)氨基]-4-氨基嘧啶 CAS No. 1364663-35-3](/img/structure/B1143938.png)

6-[叔丁氧羰基)氨基]-4-氨基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine is a chemical compound with unique properties and applications in various fields of chemistry. While specific studies on this compound are limited, insights can be drawn from research on similar pyrimidine derivatives.

Synthesis Analysis

Pyrimidine derivatives are synthesized through various methods, including multicomponent reactions and modifications of existing pyrimidine structures. For instance, Diab et al. (2021) describe a synthesis process for bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones), highlighting the versatility of pyrimidine compounds in chemical synthesis (Diab et al., 2021).

Molecular Structure Analysis

Pyrimidines exhibit diverse molecular structures with significant implications for their chemical and physical properties. For example, Glidewell et al. (2003) and Quesada et al. (2004) discuss the molecular structures of various pyrimidine derivatives, emphasizing the role of hydrogen bonding and molecular interactions (Glidewell et al., 2003), (Quesada et al., 2004).

Chemical Reactions and Properties

Pyrimidine compounds participate in a variety of chemical reactions, forming complex structures and exhibiting diverse reactivity. For instance, Hassanien (2004) reports the synthesis of polycyclic pyridino-2,6-bis-[heterocycles] via reactions of pyridine derivatives, indicating the reactive nature of these compounds (Hassanien, 2004).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are influenced by their molecular structure. Lu et al. (2014) explore the solubility and thermal properties of poly(pyridine–imide)s with tert-butyl substituents, demonstrating how structural modifications affect these properties (Lu et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are varied and depend on their specific substitutions and molecular framework. The synthesis and characterization of compounds like bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene by Sasaki et al. (2002) provide insights into the unique chemical properties of such compounds (Sasaki et al., 2002).

科学研究应用

Application 1: Dipeptide Synthesis

- Summary of the Application : This compound is used in the synthesis of dipeptides. The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids are used as starting materials in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide is found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results or Outcomes : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents. The dipeptides were obtained in satisfactory yields in 15 minutes .

Application 2: Mitsunobu Reaction

- Summary of the Application : This compound is used in the Mitsunobu reaction, which is a popular method for inverting the stereochemistry of secondary alcohols .

- Methods of Application or Experimental Procedures : The details of the methods of application or experimental procedures are not provided in the search results .

- Results or Outcomes : The results or outcomes of this application are not provided in the search results .

Application 3: Amine Protection

- Summary of the Application : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis .

- Methods of Application or Experimental Procedures : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .

- Results or Outcomes : The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Application 4: Deprotection of Boc Amino Acids and Peptides

- Summary of the Application : This compound is used in the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures .

- Methods of Application or Experimental Procedures : The method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described .

Application 5: Synthesis of Tertiary Butyl Esters

- Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry .

- Methods of Application or Experimental Procedures : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

Application 6: Reductive Cleavage of Boc-Substituted Arenesulfonamides

- Summary of the Application : This compound is used in the reductive cleavage of Boc-substituted arenesulfonamides .

- Methods of Application or Experimental Procedures : The method involves treatment with Boc 2 O / DMAP followed by magnesium reduction .

- Results or Outcomes : The details of the results or outcomes are not provided in the search results .

属性

IUPAC Name |

tert-butyl N-(6-aminopyrimidin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)10-7-9(15)16-8-17-10/h7-8H,1-6H3,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJZIZPTJRFVIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=NC(=C1)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719910 |

Source

|

| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine | |

CAS RN |

1364663-35-3 |

Source

|

| Record name | Di-tert-butyl (6-aminopyrimidin-4-yl)-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。